molecular formula C12H26ClNO B1395056 2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride CAS No. 1219980-72-9

2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride

Cat. No.: B1395056
CAS No.: 1219980-72-9
M. Wt: 235.79 g/mol
InChI Key: QIYKFURFKYCDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C12H26ClNO and its molecular weight is 235.79 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Acetylcholinesterase Inhibitors Development :

    • Research has shown that certain piperidine derivatives, including 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine and related compounds, demonstrate potent anti-acetylcholinesterase (anti-AChE) activity. These compounds have been identified as significant inhibitors of acetylcholinesterase, with potential applications in treating conditions like Alzheimer's disease (Sugimoto et al., 1992).
    • Another study reports the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and their significant anti-AChE activity. These compounds, including 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, have been proposed for development as antidementia agents (Sugimoto et al., 1990).
  • Antimicrobial Activities :

    • A study on (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride revealed that this compound exhibited moderate antimicrobial activities against various microbes, including E. coli and S. aureus. This suggests potential applications in the development of new antimicrobial agents (Ovonramwen et al., 2019).
  • Cytotoxic and Anticancer Agents :

    • Certain piperidine compounds, such as 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, have shown significant cytotoxicity against various cancer cell lines. This indicates their potential as novel classes of cytotoxic and anticancer agents (Dimmock et al., 1998).
  • Analgesic and Local Anesthetic Activities :

    • Piperidine derivatives have been studied for their analgesic and local anesthetic activities. Compounds such as 2-(4-Methylphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-one exhibited high effectiveness in these areas, suggesting potential applications in pain management and anesthesia (Rameshkumar et al., 2003).
  • Monoamine Transporters Activity for Neurological Disorders :

    • Research on a series of optically active molecules based on a 4‐(2‐(benzhydryloxy)ethyl)‐1‐((R)‐2‐hydroxy‐2‐phenylethyl)‐piperidin‐3‐ol template showed varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters. These compounds hold potential for treating neurological disorders like drug abuse, depression, and ADHD (Kharkar et al., 2009).

Properties

IUPAC Name

2-[2-(3-methylbutoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO.ClH/c1-11(2)6-9-14-10-7-12-5-3-4-8-13-12;/h11-13H,3-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYKFURFKYCDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOCCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride
Reactant of Route 2
2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride
Reactant of Route 3
2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride
Reactant of Route 4
2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride
Reactant of Route 5
2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride
Reactant of Route 6
2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride

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